Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where isoquinoline derivatives react with acetylenic dipolarophiles in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like 1,2-epoxypropane and heating to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form quaternary ammonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions .
Major Products
Scientific Research Applications
Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate include:
Quinoline: A stable liquid used as a basic high-boiling solvent.
Isoquinoline: Found in nature and used in the synthesis of various medicinal compounds.
Pyrrolo[2,1-A]isoquinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both acetyl and carboxylate groups.
Properties
CAS No. |
128353-00-4 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 1-acetylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-3-21-17(20)15-10-14(11(2)19)16-13-7-5-4-6-12(13)8-9-18(15)16/h4-10H,3H2,1-2H3 |
InChI Key |
SJSBQNAKYRVURK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
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